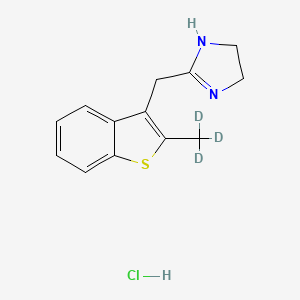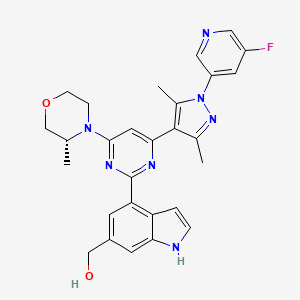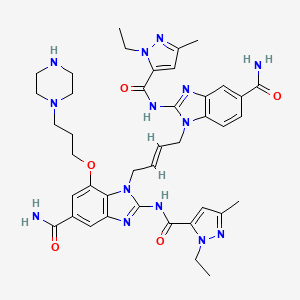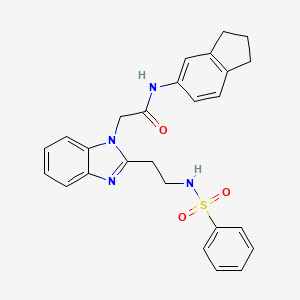
NOD2 antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NOD2 antagonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature and patents. Generally, the synthesis involves:
- Formation of the core structure through cyclization reactions.
- Functionalization of the core structure with various substituents.
- Final coupling reactions to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for efficient production.
- Implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: NOD2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
NOD2 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NOD2 signaling pathway and its role in various chemical reactions.
Biology: Investigated for its effects on immune cell function and cytokine production.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as Crohn’s disease and Blau syndrome.
Industry: Utilized in the development of new drugs targeting the NOD2 pathway and related inflammatory conditions
作用機序
NOD2 antagonist 1 exerts its effects by inhibiting the NOD2 receptor, which is an intracellular pattern recognition receptor. Upon binding to its ligand, muramyl dipeptide, NOD2 activates downstream signaling pathways, including nuclear factor-kappa B and mitogen-activated protein kinases. By inhibiting NOD2, this compound prevents the activation of these pro-inflammatory pathways, thereby reducing the secretion of cytokines and other inflammatory mediators .
類似化合物との比較
NOD1 Antagonists: Similar to NOD2 antagonist 1, NOD1 antagonists inhibit the NOD1 receptor, which also plays a role in immune response.
Benzimidazole Diamides: These compounds have been identified as selective inhibitors of the NOD2 signaling pathway and exhibit similar inhibitory effects on cytokine production.
Uniqueness: this compound is unique in its high selectivity and potency for the NOD2 receptor, making it a valuable tool for studying the NOD2 signaling pathway and its role in inflammatory diseases. Its ability to inhibit multiple pro-inflammatory cytokines sets it apart from other similar compounds .
特性
分子式 |
C26H26N4O3S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
2-[2-[2-(benzenesulfonamido)ethyl]benzimidazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C26H26N4O3S/c31-26(28-21-14-13-19-7-6-8-20(19)17-21)18-30-24-12-5-4-11-23(24)29-25(30)15-16-27-34(32,33)22-9-2-1-3-10-22/h1-5,9-14,17,27H,6-8,15-16,18H2,(H,28,31) |
InChIキー |
HJPTWQSPMIUUCE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CCNS(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


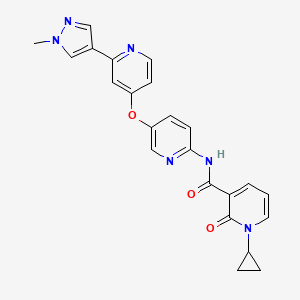
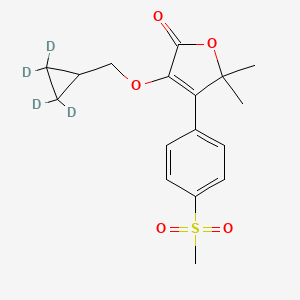
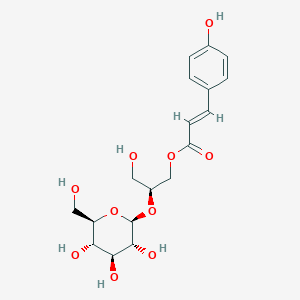
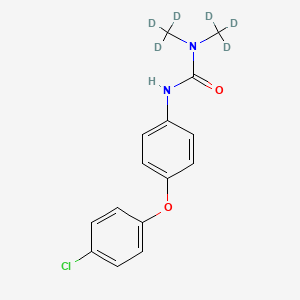

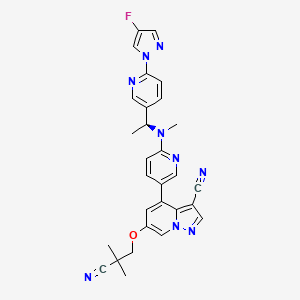
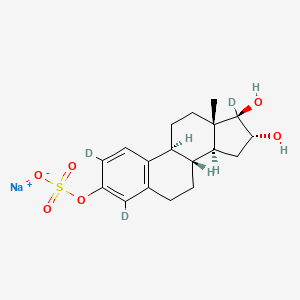
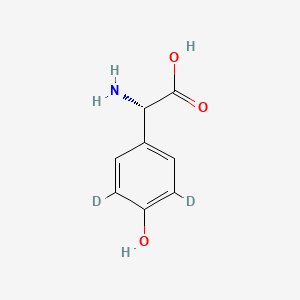

![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
